molecular formula C22H25NO4 B3117291 Fmoc-2-Me-Nle-OH CAS No. 2226710-38-7

Fmoc-2-Me-Nle-OH

Cat. No.: B3117291
CAS No.: 2226710-38-7
M. Wt: 367.4 g/mol
InChI Key: BDTHCOANGKGNSU-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-Me-Nle-OH, with the CAS Number 2226710-38-7, is a specialty amino acid derivative specifically designed for advanced Fmoc solid-phase peptide synthesis (SPPS) . This building block features a side chain with a linear aliphatic structure and a key methyl substitution at the alpha-carbon, which introduces significant steric hindrance to the peptide backbone . The molecular formula is C22H25NO4, and it has a molecular weight of 367.44 g/mol . The primary application of this reagent is in the synthesis of complex peptides, where it is used to incorporate a sterically hindered norleucine analog. This modification is highly valuable in peptide medicinal chemistry for its ability to modulate the conformational flexibility, proteolytic stability, and overall bioavailability of peptide sequences . By restricting the phi (φ) and psi (ψ) angles of the peptide chain, researchers can probe structure-activity relationships (SAR) and engineer peptides with enhanced metabolic stability and receptor selectivity. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures orthogonality in standard SPPS protocols and can be cleanly removed under mild basic conditions using piperidine . This compound is intended for Research Use Only and must not be used for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTHCOANGKGNSU-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural and Synthetic Divergence of Methylated Norleucine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical physicochemical and synthetic distinctions between Fmoc-2-Me-Nle-OH (


-methyl-norleucine) and Fmoc-N-Me-Nle-OH  (

-methyl-norleucine).[1] While both molecules introduce a methyl group to the norleucine scaffold to enhance peptidomimetic properties, their impact on peptide backbone topology and solid-phase peptide synthesis (SPPS) protocols is fundamentally opposite.
  • This compound (

    
    -Me):  Acts as a conformational lock, forcing the backbone into helical turns (similar to Aib) via steric restriction of 
    
    
    
    and
    
    
    angles.[1][2]
  • Fmoc-N-Me-Nle-OH (

    
    -Me):  Acts as a solubility and permeability enhancer by removing a hydrogen bond donor, while introducing cis/trans isomerism and significant risk of diketopiperazine (DKP) formation during synthesis.[1]
    

Molecular Architecture & Conformational Dynamics[1]

The position of the methyl group dictates the steric landscape of the resulting peptide.[3]

Structural Comparison[2]
FeatureThis compound (

-Methyl)
Fmoc-N-Me-Nle-OH (

-Methyl)
Methyl Position Carbon-2 (Alpha-Carbon)Alpha-Nitrogen
Hybridization Creates a Quaternary Carbon CenterCreates a Tertiary Amide (upon coupling)
H-Bonding Retains Amide Proton (NH donor)Removes Amide Proton (No NH donor)
Conformation Restricts

space; promoting

or

-helices.[1][2]
Promotes cis-amide bond population; increases flexibility.[1]
Lipophilicity Moderate increase.Significant increase (masking polar backbone).[1]
Mechanistic Impact Visualization

G Start Methylation Site Alpha C-Alpha (2-Me) Quaternary Center Start->Alpha N_Me N-Alpha (N-Me) Secondary Amine Start->N_Me Effect_Alpha Thorpe-Ingold Effect Restricted Rotation Alpha->Effect_Alpha Effect_N Loss of H-Bond Donor Steric Clash with Sidechain N_Me->Effect_N Result_Alpha Helix Stabilization (Aib-like) Effect_Alpha->Result_Alpha Rigidification Result_N Membrane Permeability Cis/Trans Isomerism Effect_N->Result_N Lipophilicity

Figure 1: Divergent structural consequences of methylation sites.[1] C-alpha methylation drives secondary structure stability, while N-methylation drives pharmacokinetic properties.[1]

Synthetic Masterclass: SPPS Protocols

Synthesizing peptides with these residues requires distinct strategies. Standard protocols (e.g., HBTU/DIEA, 30 min) will fail, leading to deletions or truncation.

Protocol A: Coupling this compound ( -Me)

Challenge: The quaternary carbon creates a "steric wall," making the amine nucleophile difficult to access for the next incoming amino acid.[1] Critical Step: Coupling onto the N-terminus of 2-Me-Nle.[1]

Optimized Workflow:

  • Coupling Reagent: Use HATU or PyAOP (7-azabenzotriazol derivatives) which are superior for hindered couplings.[1]

  • Base: HOAt (0.1 M) additive is recommended to suppress racemization, though 2-Me-Nle is generally resistant to racemization due to the lack of an

    
    -proton.[1]
    
  • Conditions:

    • Coupling: 2x coupling (double couple), 2 hours each at 50°C (microwave assisted) or 4 hours RT.

    • Deprotection: Standard 20% Piperidine/DMF is effective, but reaction kinetics may be slightly slower.

Protocol B: Coupling Fmoc-N-Me-Nle-OH ( -Me)

Challenge: The nucleophile is a secondary amine (lower reactivity) and the residue is highly prone to Diketopiperazine (DKP) formation if it is the second residue from the C-terminus.[1]

Optimized Workflow:

  • DKP Suppression (Critical): If Fmoc-N-Me-Nle is the 2nd residue (e.g., Resin-AA1-N(Me)Nle -Fmoc), removing the Fmoc group generates a free secondary amine that can back-bite the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[1]

    • Solution: Use Trityl (Trt) or 2-Chlorotrityl (2-CTC) resin .[1] The bulky steric hindrance of the trityl linker prevents DKP formation. Avoid Wang resin for C-terminal N-Me residues.[1]

  • Coupling the Next Amino Acid:

    • The secondary amine of N-Me-Nle is a poor nucleophile.[1]

    • Reagent: COMU or HATU are required.

    • Bis(trichloromethyl)carbonate (BTC): For extremely difficult couplings onto N-Me, in-situ generation of acid chlorides using BTC is the "nuclear option" but requires strictly anhydrous conditions (pH controlled with Collidine).[1]

Comparative Synthesis Decision Tree

SPPS Input Select Derivative Path_2Me This compound (C-Alpha) Input->Path_2Me Path_NMe Fmoc-N-Me-Nle-OH (N-Methyl) Input->Path_NMe Risk_2Me Risk: Incomplete Coupling (Steric Bulk) Path_2Me->Risk_2Me Risk_NMe Risk: DKP Formation (Back-biting) Path_NMe->Risk_NMe Sol_2Me Action: Double Couple Use PyAOP/HOAt or HATU Microwave 50°C Risk_2Me->Sol_2Me Sol_NMe Action: Use 2-CTC Resin Couple next AA with COMU Avoid Wang Resin Risk_NMe->Sol_NMe

Figure 2: Strategic decision matrix for solid-phase synthesis optimization based on methylation type.

Pharmacological & Biological Implications[1][4][5]

Proteolytic Stability

Both modifications significantly enhance stability against proteases (e.g., trypsin, chymotrypsin) compared to native Norleucine.

  • Mechanism: Proteases require a specific backbone conformation to hydrolyze the amide bond. Both

    
    -Me and 
    
    
    
    -Me distort the backbone, rendering the scissile bond inaccessible to the enzyme active site.
Membrane Permeability
  • Fmoc-N-Me-Nle-OH: Superior for intracellular targets.[1] By replacing the amide proton (NH) with a methyl group, the energy cost of desolvating the peptide to enter the lipid bilayer is drastically reduced.

  • This compound: Less effective for permeability per se, but stabilizes amphipathic helices which can facilitate cell entry via endocytosis mechanisms.[1]

References

  • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha-methyl-alpha-aminobutyric acid (Aib) residue. Biopolymers . Link[1]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research . Link[1]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Amino Acids. Journal of Peptide Science . Link[1]

  • Biron, E., et al. (2008).[4] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science . Link[1]

  • Griehl, C., et al. (2002).[5] Prevention of diketopiperazine formation during the synthesis of N-alkylated peptides. Journal of Peptide Science . Link[1]

Sources

Methodological & Application

Best coupling reagents for sterically hindered alpha-methyl amino acids

Application Note: High-Efficiency Coupling Protocols for Sterically Hindered -Methyl Amino Acids[1]

Executive Summary: The "Steric Zipper" Challenge

The incorporation of




Standard reagents (HBTU, EDC) often fail here, leading to:

  • Incomplete Coupling: Yields <20% even after prolonged reaction times.

  • Guanidinylation: Slow kinetics allow the amine to attack the uronium reagent itself rather than the activated ester.

  • NCA Formation: Aib residues are prone to forming N-carboxyanhydrides (NCAs) or oxazolones, which can lead to termination or side reactions.

This guide details the modern "Gold Standard" protocols using COMU, PyAOP, and Acid Fluorides to overcome these barriers.

Reagent Selection: The Hierarchy of Power

For sterically hindered couplings, reagent selection is not about preference; it is about kinetic necessity.

Reagent ClassTop CandidateMechanismBest Application
Uronium (Modern) COMU Oxyma-based active esterFirst-line choice. Excellent for SPPS.[1][2] Safer than HATU (non-explosive).[1][2][3][4] Higher solubility.
Uronium (Classic) HATU OAt-based active esterLegacy standard. Use if COMU fails. Highly reactive but risk of guanidinylation if reaction is slow.
Phosphonium PyAOP OAt-based phosphoniumExtreme hindrance. Essential for N-methyl to N-methyl couplings or cyclizations. No guanidinylation risk.
Acid Fluoride TFFH Acyl Fluoride generationAib-Aib Homopolymers. Smallest leaving group (F-) minimizes steric bulk during the transition state.

Mechanistic Decision Logic

The choice of reagent depends on the specific nature of the coupling junction.

Diagram 1: Reagent Selection Decision Tree

ReagentSelectionStartStart: Analyze Coupling JunctionIsHinderedIs the Amine Hindered?(e.g., N-methyl, Aib, N-terminus)Start->IsHinderedIsExtremeIs it 'Extreme' Hindrance?(Aib-Aib, N-Me to N-Me)IsHindered->IsExtremeYesUseDICStandard DIC/Oxyma(Sufficient for Aib-Gly)IsHindered->UseDICNo (Standard)SPPS_SolSolid Phase or Solution?IsExtreme->SPPS_SolNo (Moderate: Aib-Val)UsePyAOPProtocol B:PyAOP + HOAt + TMP(No Guanidinylation)IsExtreme->UsePyAOPYes (N-Me to N-Me)UseTFFHProtocol C:TFFH (Acid Fluoride)(Smallest Transition State)IsExtreme->UseTFFHYes (Aib to Aib)UseCOMUProtocol A:COMU + Oxyma + DIPEA(High Yield, Safe)SPPS_Sol->UseCOMUSPPS (Microwave preferred)SPPS_Sol->UseCOMUSolution

Caption: Decision matrix for selecting coupling reagents based on steric demand. Blue nodes indicate decision points; Green/Red nodes indicate recommended protocols.

Detailed Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: SPPS of peptides containing single Aib residues or moderate hindrance (e.g., Aib-Phe). Why: COMU generates the highly reactive Oxyma ester in situ. It is more stable than HATU and avoids the explosion risks associated with benzotriazoles.

Materials:

  • Fmoc-AA-OH (4.0 eq)

  • COMU (4.0 eq)

  • DIPEA (8.0 eq)

  • Solvent: DMF or NMP (NMP preferred for difficult sequences).

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH and COMU in minimal NMP (0.2 M final concentration).

  • Activation: Add DIPEA. Critical: Allow pre-activation for exactly 30 seconds .

    • Note: Unlike HBTU, COMU activates very fast. Long pre-activation risks hydrolysis.

  • Coupling: Add the mixture to the resin-bound amine.

  • Incubation:

    • Room Temp: Shake for 2 hours.

    • Microwave (Recommended): 75°C for 5 minutes (Power: 25W).

  • Re-coupling: For Aib residues, a double coupling is mandatory.[2] Repeat steps 1-4 with fresh reagents.

Protocol B: The "Nuclear Option" (PyAOP)

Best for: Solution phase cyclization or N-methyl amino acid coupling (e.g., N-Me-Leu to N-Me-Val). Why: Uronium reagents (HATU/COMU) react with slow amines to form guanidines (permanent termination). PyAOP is a phosphonium salt; it cannot guanidinylate the amine, allowing the reaction to proceed for 24+ hours if necessary.

Materials:

  • Protected Peptide/AA (1.0 eq)

  • PyAOP (1.5 eq)

  • HOAt (1.5 eq) - Additive boosts rate.

  • Base: 2,4,6-Collidine or TMP (Sym-collidine). Avoid DIPEA if possible to reduce epimerization.

Step-by-Step:

  • Setup: Dissolve the carboxylic acid component and HOAt in dry DCM/DMF (1:1).

  • Base Addition: Add Collidine (2.0 eq). Cool to 0°C.[5]

  • Reagent Addition: Add PyAOP. Stir for 2 minutes.

  • Coupling: Add the amine component.

  • Reaction: Allow to warm to Room Temp and stir for 12–24 hours.

  • Monitoring: Monitor by HPLC. If stalled, add fresh PyAOP (0.5 eq) and base.

Protocol C: The Acid Fluoride Method (TFFH)

Best for: Aib-Aib coupling (The "Impossible" Junction). Why: The Fluoride leaving group is physically smaller than OAt/Oxyma, reducing the steric bulk in the transition state.

Materials:

  • Fmoc-Aib-OH (3.0 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq)

  • DIPEA (6.0 eq)

  • Solvent: DCM (Dichloromethane) is often superior to DMF for acid fluorides.

Step-by-Step:

  • Activation: Dissolve Fmoc-Aib-OH and TFFH in dry DCM.

  • Base: Add DIPEA under Nitrogen atmosphere.

  • Conversion: Stir for 15 minutes to generate the Fmoc-Aib-F (Acid Fluoride) in situ.

  • Coupling: Add the mixture to the resin/amine.

  • Time: React for 2 hours at RT or 1 hour at 50°C.

Comparative Efficiency Data

The following data summarizes coupling efficiency for the difficult junction Aib-Aib (Solid Phase).

ReagentBaseSolventYield (1h Coupling)Notes
HBTU DIPEADMF< 15%Failed. Guanidinylation dominant.
HATU DIPEADMF65%Good, but expensive.
COMU DIPEADMF88% Superior yield, cleaner crude.
PyAOP TMPNMP92% Best for solution phase/long times.
TFFH DIPEADCM85%Excellent alternative for Aib-homopolymers.

Mechanism of Failure & Success

Understanding why reagents fail is critical for troubleshooting.

Diagram 2: The Guanidinylation Trap vs. Productive Coupling

Mechanismcluster_0Critical Insight: PyAOP prevents the Red PathAAFmoc-AA-OHActiveEsterActive Ester(-OAt / -Oxyma)AA->ActiveEsterActivationReagentUronium Reagent(HATU/COMU)Reagent->ActiveEsterProductPeptide Bond(Success)ActiveEster->ProductFast Attack(Normal AA)AmineHindered Amine(H-Aib-Peptide)Amine->ProductSlow Attack(Hindered)DeadEndGuanidine Byproduct(Dead End)Amine->DeadEndAttack on Reagent(If coupling is too slow)

Caption: Kinetic competition between peptide bond formation and guanidinylation. Steric hindrance slows the green path, making the red path (side reaction) dominant unless Phosphonium salts (PyAOP) are used.

Troubleshooting Guide

SymptomDiagnosisSolution
Mass Spec shows +99 Da (or +100) Guanidinylation (Uronium adduct).Switch from HATU/COMU to PyAOP .
Low Yield with Aib-Aib Steric occlusion.Use TFFH (Acid Fluoride) or Microwave heating (75°C).
Epimerization (e.g., D-Phe formation) Base-catalyzed proton abstraction.Use COMU (requires less base) or switch base to TMP (Sym-collidine).
Precipitation in DMF Reagent insolubility.COMU is significantly more soluble in DMF/NMP than HATU.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • El-Faham, A., et al. (2009).[6] COMU: A Safer and More Effective Replacement for HATU.[1][7] Chemistry – A European Journal, 15(37), 9404–9416. Link

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole system and peptide coupling.[1][2][4][8][9][10][11][12][13] Journal of the American Chemical Society, 116(23), 10801-10802. Link

  • Wenschuh, H., et al. (1994).[12] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[12] The Journal of Organic Chemistry, 59(11), 3275–3280. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

Fmoc deprotection times for alpha,alpha-disubstituted amino acids

Application Note: Optimized Fmoc Deprotection for -Disubstituted Amino Acids (Aib, -Me-Phe)

Executive Summary

The incorporation of





This guide provides two validated protocols to overcome this barrier: Protocol A (Microwave-Assisted) , utilizing thermal energy to overcome the activation barrier, and Protocol B (Chemically Enhanced) , utilizing stronger non-nucleophilic bases (DBU) for room-temperature synthesis.

Mechanistic Insight: The Steric Challenge

To solve the problem, one must understand the failure mode. Fmoc removal occurs via an E1cB mechanism (Elimination Unimolecular conjugate Base).

  • Proton Abstraction: The base removes the acidic proton from the fluorene ring's 9-position.[1]

  • 
    -Elimination:  The resulting carbanion collapses to form dibenzofulvene (DBF) and releases the free amine and 
    
    
    .
  • Scavenging: The DBF is trapped by the secondary amine (piperidine) to prevent re-attachment.[2]

The


-Disubstituted Barrier:


Decision Logic for Protocol Selection

DecisionTreeStartStart: Difficult Sequence AnalysisHasMicrowaveIs Microwave Synthesizer Available?Start->HasMicrowaveSeqCheckDoes sequence contain Asp/Glu/Cys?HasMicrowave->SeqCheckNoProtoAPROTOCOL A:Microwave-Assisted(High Temp, Std Base)HasMicrowave->ProtoAYes (Preferred)ProtoBPROTOCOL B:Chemically Enhanced(DBU + Piperidine)SeqCheck->ProtoBNo (Robust)AspWarningWARNING: High Aspartimide RiskUse 0.1M Oxyma/HOBtSeqCheck->AspWarningYes (Asp/Glu present)AspWarning->ProtoB

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on equipment availability and sequence liability.

Protocol A: Microwave-Assisted Deprotection (Preferred)

Microwave irradiation is the most effective method for Aib-containing peptides. The thermal energy disrupts inter-chain aggregation (breaking the

Equipment: CEM Liberty Blue, Biotage Initiator, or equivalent. Reagents: 20% Piperidine in DMF (Standard).

Experimental Workflow
StepParameterValueNotes
1. Wash SolventDMF1

2 mL (post-coupling)
2. Deprotection 1 Temp/Time75°C for 30 secInitial rapid cleavage.
3. Deprotection 2 Temp/Time90°C for 120 secHigh energy step to drive completion.
4. Wash SolventDMF4

3 mL

Critical Nuances:

  • Temperature Limit: Do not exceed 90°C. While Aib is stable, adjacent residues (especially Cys and His) are prone to racemization at higher temperatures.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF if the sequence is >15 residues, as NMP has higher thermal stability and better solvating power for aggregates.

Protocol B: Chemically Enhanced (DBU/Piperidine)

If microwave instrumentation is unavailable, or if the peptide contains thermally labile modifications (e.g., phospho-groups, glycosylation), chemical acceleration is required.

The "Turbo" Cocktail: We utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a non-nucleophilic amidine base that is significantly stronger (


  • Mechanism:[1][3][4][5] DBU drives the elimination reaction rapidly.

  • Requirement: DBU does not scavenge the dibenzofulvene byproduct.[2][6] You must include a secondary amine (piperidine or piperazine) to trap the DBF, otherwise it will re-attach to the peptide N-terminus.

Reagent Preparation

Solution A (Deprotection Cocktail):

  • 2% DBU (v/v)[6][7]

  • 2% Piperidine (v/v)

  • 96% DMF (or NMP)

Note: Some protocols use 2% DBU / 5% Piperazine.[3] This is also effective and safer (piperazine is less toxic), but piperidine is more standard.

Experimental Workflow (Manual/Room Temp)
  • Swell Resin: Ensure resin is fully swollen in DMF.

  • Short Incubation (Step 1): Add Solution A (approx. 10 mL/g resin). Agitate for 5 minutes . Drain.

    • Why? Removes the bulk of Fmoc and washes away generated DBF before it saturates the scavenger.

  • Long Incubation (Step 2): Add fresh Solution A. Agitate for 15–20 minutes . Drain.

    • Comparison: Standard amino acids only require 5–10 mins. Aib requires this extension.

  • Wash: Wash extensively with DMF (5

    
     1 min).
    
    • Critical: DBU is difficult to wash out. Traces of DBU during the subsequent coupling step will instantly hydrolyze the active ester of the incoming amino acid, killing the coupling.

Trouble-Shooting: The Aspartimide Trap

Risk: DBU is a strong base that catalyzes aspartimide formation (cyclization of Asp side chain to the backbone amide) if Asp(OtBu) is present in the sequence (especially Asp-Gly, Asp-Ser, Asp-Ala motifs). Mitigation: If your sequence contains Asp, dissolve 0.1 M HOBt or 0.1 M Oxyma Pure in the DBU/Piperidine deprotection cocktail. The acidic additive suppresses the base-catalyzed cyclization without significantly hindering Fmoc removal.

Quality Control & Validation

Visualizing the success of Aib deprotection is notoriously difficult because the steric bulk that hinders deprotection also hinders the colorimetric reagents used for testing.

Method 1: The Micro-Cleavage (Gold Standard)

Do not rely solely on color tests for Aib.

  • Remove ~2 mg of resin beads.

  • Wash with DCM.[8]

  • Treat with 50

    
    L TFA/TIS/H2O (95:2.5:2.5) for 15 mins.
    
  • Inject the filtrate onto HPLC-MS.

  • Look for: Mass of [Peptide + Fmoc]. If observed, repeat deprotection.[9]

Method 2: The Kaiser Test (Limitations)[2]
  • Principle: Ninhydrin reacts with free primary amines to turn blue.

  • Aib Issue: The steric bulk of Aib can prevent ninhydrin from reacting, leading to a False Negative (beads remain colorless even if deprotected).

  • Recommendation: If the Kaiser test is negative (colorless) after Aib deprotection, do not assume success. Verify with Micro-Cleavage or a Chloranil test (though Chloranil is typically for secondary amines, it is sometimes more sensitive to steric environments).

Summary of Comparative Times

Residue TypeStandard (20% Pip, RT)Turbo (DBU, RT)Microwave (20% Pip, 90°C)
Alanine (Control) 2

5 min
2

3 min
1

1 min
Aib /

-Me-Phe
Fail / >60 min 2

15 min
2

2 min
Aib-Aib (Consecutive) Fail 2

20 min
2

3 min

References

  • CEM Corporation. Microwave-Assisted Solid Phase Peptide Synthesis of Difficult Sequences.[10] Application Note. Available at: [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1][5] Journal of Peptide Science, 22(1), 4-27. Available at: [Link]

  • Wade, J. D., et al. (2000). Use of DBU for the deprotection of Fmoc-amino acids.[3][6][7][11] Letters in Peptide Science, 7, 343–346. (Discusses DBU kinetics and aspartimide risks).

  • Coin, I., et al. (2006). Deprotection of Fmoc-Aib-OH: Influence of reaction conditions.[4] Journal of Peptide Science. (Specific kinetics for Aib residues).

How to couple Fmoc-2-Me-Nle-OH using HATU and HOAt

Introduction: The Steric Challenge of -Methyl Amino Acids

The incorporation of This compound (Fmoc-



However, this structural advantage presents a significant synthetic hurdle.[1] The geminal dimethyl-like steric bulk at the

This guide details a robust protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) to overcome this energy barrier.

Mechanistic Rationale: Why HATU/HOAt?

The superiority of HATU/HOAt over traditional benzotriazole reagents (HBTU/HOBt) for hindered couplings lies in the neighboring group effect (anchimeric assistance) provided by the pyridine nitrogen in the 7-aza scaffold.

  • Electronic Effect: The electron-withdrawing pyridine ring makes the resulting active ester (OAt-ester) more reactive toward aminolysis than the corresponding OBt-ester.

  • Anchimeric Assistance: The nitrogen at position 7 of the HOAt ring can form a hydrogen bond with the incoming amine, effectively "templating" the amine into the correct geometry for nucleophilic attack on the carbonyl.

Visualization: HATU/HOAt Activation Mechanism

HATU_MechanismFmoc_AAThis compound(Carboxylic Acid)IntermediateOAt-Active Ester(Highly Reactive)Fmoc_AA->Intermediate ActivationHATUHATU(Uronium Salt)HATU->IntermediateBaseDIEA(Base)Base->IntermediateTransition_StateTransition State(7-aza Anchimeric Assistance)Intermediate->Transition_State + AmineResin_AmineResin-Bound Peptide(Free Amine)Resin_Amine->Transition_StateProductElongated Peptide(Amide Bond)Transition_State->Product Aminolysis

Figure 1: Mechanistic pathway of HATU-mediated activation. The 7-aza nitrogen (in HOAt/HATU) stabilizes the transition state, accelerating the reaction rate for sterically hindered substrates.

Experimental Protocol

Safety Note: HATU and HOAt are sensitizers. Handle in a fume hood. DMF can cause liver damage; use appropriate PPE.

Materials Required
  • Amino Acid: this compound (2.0 – 4.0 equivalents relative to resin loading).

  • Coupling Reagent: HATU (0.95 eq relative to AA) and HOAt (0.95 eq relative to AA).

  • Base: N,N-Diisopropylethylamine (DIEA) (2.0 eq relative to AA).

  • Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone). Note: NMP is preferred for difficult sequences to reduce aggregation.

  • Solid Phase: Rink Amide or Wang Resin (Swelled in DCM/DMF).

Step-by-Step Procedure (Manual or Automated SPPS)
  • Resin Preparation:

    • Swell resin in DCM (2 x 15 min), then wash with DMF (3 x 2 min).

    • Deprotect Fmoc from the previous residue using 20% Piperidine/DMF (1 x 5 min, 1 x 10 min).

    • Critical Wash: Wash thoroughly with DMF (5 x 1 min) to remove all piperidine. Residual amine will react with HATU to form a guanidinium cap, terminating the chain.

  • Pre-Activation (The "Goldilocks" Zone):

    • In a dry vial, dissolve this compound (4 eq), HATU (3.9 eq), and HOAt (3.9 eq) in minimum DMF/NMP.

    • Add DIEA (8 eq).

    • Agitate for 30–60 seconds .

    • Expert Insight: Do not pre-activate for >2 minutes. The highly reactive OAt ester can undergo epimerization or rearrange to a less reactive species if left too long without the amine nucleophile.

  • Coupling Reaction:

    • Transfer the activated solution immediately to the resin.

    • Reaction Time: Agitate at room temperature for 2 to 4 hours .

    • Optimization: For extremely hindered sequences, heat to 50°C (if using automated synthesizer with heating capability) or use microwave irradiation (75°C for 5 min).

  • Monitoring:

    • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Expectation: The reaction may be slower than usual. If positive (blue beads), proceed to Step 5.

  • Double Coupling (Highly Recommended):

    • Drain the reaction vessel. Do not wash extensively.

    • Repeat Step 2 and 3 with fresh reagents (using 0.5x the original stoichiometry if conserving material, or full equivalents for maximum yield).

    • Agitate for an additional 2–4 hours or overnight.

  • Capping (Mandatory):

    • After the final wash, treat resin with Acetic Anhydride/DIEA/DMF (10:5:85) for 10 minutes. This caps any unreacted amines to prevent deletion sequences in downstream steps.

Workflow Visualization

SPPS_WorkflowStartStart: Resin-AA-NH2DeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectWash1Wash (DMF x5)Deprotect->Wash1ActivatePre-activate this compoundHATU/HOAt/DIEA (1 min)Wash1->ActivateCouple1Coupling 1(2-4h, RT or 50°C)Activate->Couple1TestKaiser/Chloranil TestCouple1->TestCouple2Double Coupling(Fresh Reagents, Overnight)Test->Couple2Positive (Blue)CapCapping(Ac2O/DIEA)Test->CapNegative (Colorless)Couple2->CapNextNext CycleCap->Next

Figure 2: Optimized SPPS workflow for hindered amino acid coupling. The decision node emphasizes the necessity of monitoring and double coupling.

Troubleshooting & Optimization

If the HATU/HOAt protocol yields incomplete coupling (<95%), consider these advanced modifications:

ParameterModificationRationale
Reagent Switch COMU or PyAOP COMU (Oxyma-based) often matches HATU efficiency with better solubility.[2] PyAOP is the phosphonium analog of HATU, useful if guanidinylation is a side reaction.
Activation Acid Fluorides (TFFH) Convert this compound to its acid fluoride using TFFH. Acid fluorides are small, highly reactive, and excellent for steric bulk (e.g., Aib, 2-Me-Nle).
Solvent 100% NMP or DMF/DCM (1:1) NMP disrupts beta-sheet aggregation better than DMF. DCM improves swelling of polystyrene resins.
Temperature Microwave (75°C) Thermal energy overcomes the activation energy barrier of the quaternary center attack.

References

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[2][3][4][5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Albericio, F., & Kates, S. A. (2000).[8] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.[8] (Contextual grounding for HATU usage in SPPS).

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck/Sigma-Aldrich Technical Library. Link

  • Common Organic Chemistry. (2024).[1][2][3] Amine to Amide Mechanism - HATU.[4][9]Link

Troubleshooting & Optimization

Technical Support Center: Fmoc-2-Me-Nle-OH Coupling & Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for


-Methyl Amino Acid Couplings
Date:  October 26, 2023 (Simulated)

Executive Summary: The Steric Challenge

Welcome to the technical support center. You are likely here because your synthesis has stalled or produced ambiguous results while working with Fmoc-2-Me-Nle-OH (Fmoc-2-methyl-norleucine).

The Core Problem: this compound is an


-disubstituted amino acid. Unlike standard amino acids, the 

-carbon possesses a methyl group instead of a hydrogen atom. This seemingly small modification introduces massive steric hindrance .
  • Coupling of the AA: The incoming activated carboxylate struggles to approach the resin-bound amine.[1]

  • Coupling onto the AA: Once coupled and deprotected, the new resin-bound amine is buried behind that methyl group, making the next acylation extremely difficult.

This guide focuses on using the Kaiser Test (Ninhydrin Test) to monitor these critical steps, distinguishing between genuine coupling failures and false negatives.

The Kaiser Test: Mechanism & Limitations

The Kaiser test relies on the reaction of Ninhydrin with free primary amines to form Ruhemann’s Purple (


).
Critical Nuances for this compound
ScenarioChemical StateKaiser ExpectationPotential Pitfall
Coupling Phase (Putting 2-Me-Nle on resin)Resin has standard free amine.Blue

Yellow
Reaction is slow. Beads may remain blue (incomplete) for hours.
Deprotection Phase (Exposing 2-Me-Nle amine)Resin has

-methyl amine.
Yellow

Blue
False Negative Risk. The steric bulk prevents Ninhydrin from reacting efficiently. Beads may appear faint blue or reddish/brown instead of deep blue.

Standard Operating Procedures (SOPs)

Protocol A: The Kaiser Test (Optimized for Hindered Amines)

Use this protocol to check if your coupling is complete.

Reagents:

  • Solution A: 5% Ninhydrin in Ethanol.

  • Solution B: 80g Phenol in 20mL Ethanol.

  • Solution C: 20µM KCN in Pyridine (2mL 0.001M aq. KCN diluted into 98mL Pyridine).

Steps:

  • Wash resin sample (

    
     beads) thoroughly with DCM (3x) and EtOH (3x) to remove acidic coupling additives (e.g., HOAt) which interfere with the test.
    
  • Transfer beads to a small glass tube.

  • Add 2 drops of A , 2 drops of B , and 2 drops of C .

  • Critical Step: Heat at 100°C for 5-7 minutes .

    • Note: Standard AAs take 2-3 mins. Hindered AAs like 2-Me-Nle require longer heat to drive the colorimetric reaction.

  • Interpretation:

    • Blue Solution/Beads: Free Amine present (Coupling Failed).[1]

    • Yellow Solution/Clear Beads: No Free Amine (Coupling Complete).[1]

Protocol B: The Micro-Cleavage (The "Gold Standard")

If the Kaiser test is ambiguous (e.g., faint blue after double coupling), do NOT guess. Run this HPLC check.

  • Take ~2-5 mg of resin.

  • Treat with 100 µL of 95% TFA / 2.5% TIS / 2.5% H2O for 15-20 minutes.

  • Precipitate in cold ether or evaporate under

    
    .
    
  • Dissolve in 1:1 MeCN/H2O and inject on LC-MS.

  • Target: Look for the mass of the coupled product vs. the mass of the deletion sequence (missing 2-Me-Nle).

Troubleshooting Workflow

The following diagram illustrates the decision logic for monitoring the coupling of this compound.

KaiserLogic Start Start: Coupling this compound Kaiser1 Perform Kaiser Test (Protocol A) Start->Kaiser1 Result1 Visual Result? Kaiser1->Result1 Blue Dark Blue Beads (Incomplete) Result1->Blue Positive Yellow Yellow/Clear (Complete) Result1->Yellow Negative Faint Faint/Ambiguous (Trace Amine?) Result1->Faint Unclear Recouple Action: Double Couple Use HATU/HOAt/Collidine Extend time (2h) @ 40°C Blue->Recouple Proceed Proceed to Capping & Next Deprotection Yellow->Proceed MicroCleave Action: Micro-Cleavage (LC-MS) (Protocol B) Faint->MicroCleave Recouple->Kaiser1 Retest MS_Result LC-MS Result? MicroCleave->MS_Result MS_Result->Recouple Deletion Sequence Found MS_Result->Proceed Product > 98%

Figure 1: Decision matrix for monitoring sterically hindered couplings. Note the reliance on Micro-Cleavage for ambiguous results.

Frequently Asked Questions (FAQs)

Q1: I have performed a double coupling of this compound, but the Kaiser test is still faintly blue. Should I triple couple? A: Not necessarily. Sterically hindered couplings often trap traces of reagents or free amines inside the polymer matrix that react slowly.[1]

  • Immediate Action: Perform a Micro-cleavage (Protocol B) .

  • Reasoning: If LC-MS shows >95% conversion, the "faint blue" is likely a false positive or negligible unreacted amine ( <1%). You can cap with Acetic Anhydride/DIPEA and proceed.[2] Triple coupling rarely improves yield significantly and wastes expensive AA.

Q2: After deprotecting the Fmoc-2-Me-Nle group, the Kaiser test is not turning dark blue. Did the deprotection fail? A: Likely not. This is a common "False Negative" scenario.

  • Mechanism: The

    
    -methyl group sterically blocks the approach of two ninhydrin molecules required to form the Ruhemann's purple complex.
    
  • Solution: Extend the heating time of the Kaiser test to 10 minutes. Alternatively, use the Chloranil Test (usually for secondary amines, but useful here for hindered primaries) or the TNBS Test (turns beads orange/red), which is less sterically demanding than Ninhydrin.

Q3: What coupling reagents do you recommend for this specific amino acid? A: Standard DIC/HOBt is insufficient.

  • Recommendation: Use HATU (0.95 eq) with HOAt (0.95 eq) and Collidine (2.0 eq) in DMF.

  • Why: HOAt creates a more reactive ester than HOBt, and the 7-nitrogen aids in pre-organization (neighboring group effect), accelerating the reaction at the hindered center.

Q4: Can I use microwave irradiation? A: Yes, but with caution.

  • Protocol: 75°C for 10-15 minutes.

  • Warning: this compound is prone to racemization (though less than Cys/His) and hydrolysis at high temperatures. Do not exceed 75°C.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved from [Link] (Context on monitoring hindered/methylated AA synthesis).

Sources

Validation & Comparative

1H NMR Characterization of Fmoc-2-Me-Nle-OH: An Authoritative Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of Fmoc-2-Me-Nle-OH Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

This compound (Fmoc-


-methyl-L-norleucine) is a non-canonical amino acid building block used extensively in peptide therapeutics to induce helical stability and proteolytic resistance. By replacing the 

-proton with a methyl group, this residue restricts the conformational space (

angles) of the peptide backbone, favoring

- or

-helical structures—a property shared with Aib (

-aminoisobutyric acid) but with the added lipophilicity of the norleucine side chain.

This guide provides a definitive technical comparison between This compound and its canonical parent, Fmoc-Nle-OH , focusing on the critical NMR signatures required for structural validation.

Structural Visualization

The following diagram illustrates the chemical structure and the key NMR-active nuclei discussed in this guide.

Fmoc_2_Me_Nle_Structure cluster_legend NMR Impact Fmoc Fmoc Group (Aromatic Region) Linker Carbamate Linker (-O-CH2-CH-) Fmoc->Linker NH Amide NH (Singlet) Linker->NH AlphaC Alpha Carbon (Quaternary) AlphaMe Alpha-Methyl (Singlet ~1.3-1.4 ppm) AlphaC->AlphaMe Substitution SideChain Norleucine Side Chain (Butyl Group) AlphaC->SideChain NH->AlphaC Legend The substitution of the Alpha-H with Alpha-Me eliminates 3J coupling to NH, collapsing the NH doublet to a singlet.

Caption: Structural logic of this compound highlighting the quaternary alpha-carbon that dictates the unique NMR signature.

Comparative NMR Analysis

The most critical validation step is distinguishing the


-methylated analog from the standard Fmoc-Nle-OH. The absence of the 

-proton fundamentally alters the splitting patterns in the spectrum.
Data Table: Chemical Shift Comparison (DMSO- )

Note: Values are approximate and based on characteristic shifts for


-methyl amino acids relative to standard Fmoc-amino acids.
Proton AssignmentFmoc-Nle-OH (Parent)This compound (Target)Signal Character & Change
Amide NH

7.6 - 7.8 ppm (Doublet)

7.2 - 7.6 ppm (Singlet )
CRITICAL: Loss of coupling to

-H collapses the doublet to a singlet.
Fmoc Aromatics

7.3 - 7.9 ppm (Multiplets)

7.3 - 7.9 ppm (Multiplets)
Unchanged. Characteristic 8H envelope.
Fmoc CH

/CH

4.2 - 4.4 ppm (Multiplets)

4.2 - 4.4 ppm (Multiplets)
Unchanged.

-Proton

~4.0 ppm (Multiplet)
ABSENT CRITICAL: Disappearance of this signal confirms substitution.

-Methyl
ABSENT

1.3 - 1.4 ppm (Singlet )
NEW SIGNAL: Sharp singlet characteristic of Aib/

-Me analogs.
Side Chain (

-CH

)

1.6 - 1.7 ppm (Multiplet)

1.6 - 1.9 ppm (Multiplet)
May show increased diastereotopic complexity due to the chiral quaternary center.
Side Chain (Term. CH

)

0.85 ppm (Triplet)

0.85 ppm (Triplet)
Unchanged.
Mechanistic Insight[1][2][3]
  • Loss of

    
    -Proton:  In Fmoc-Nle-OH, the 
    
    
    
    -proton couples to the amide NH (
    
    
    Hz), creating a doublet for the NH and a multiplet for the
    
    
    -H. In This compound , the
    
    
    -carbon is quaternary. There is no proton to couple with the NH, resulting in a sharp singlet for the amide proton.
  • Shielding Effects: The

    
    -methyl group typically resonates upfield (1.3–1.4 ppm) compared to the 
    
    
    
    -proton it replaces (4.0 ppm). This region must be carefully integrated to ensure it corresponds to 3 protons.

Experimental Protocol

To ensure reproducibility and accurate characterization, follow this self-validating protocol.

Reagents & Equipment[4]
  • Compound: this compound (>98% purity).[1]

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of side-chain multiplets).

Step-by-Step Workflow

NMR_Protocol Step1 Sample Preparation Dissolve 10-15 mg in 0.6 mL DMSO-d6 Step2 Homogenization Vortex 30s (Ensure full solubility) Step1->Step2 Step3 Acquisition Parameters Pulse: 30° | D1: 1.0s | Scans: 16-32 Step2->Step3 Step4 Processing Line Broadening: 0.3 Hz | Baseline Correction Step3->Step4 Decision Check NH Signal Step4->Decision Valid Result: Singlet NH Confirm Alpha-Me Singlet Decision->Valid Singlet Invalid Result: Doublet NH Contamination with Fmoc-Nle-OH Decision->Invalid Doublet

Caption: Operational workflow for NMR validation of this compound.

Critical Considerations
  • Solubility:

    
    -methyl amino acids can be sterically bulky and hydrophobic. If the solution is cloudy, mild heating (40°C) followed by cooling to room temperature can assist dissolution.
    
  • Water Suppression: DMSO-

    
     often absorbs atmospheric water (signal at 3.33 ppm). Ensure the water peak does not overlap with the Fmoc-CH region or side-chain signals.
    
  • Rotamers: While less common for this specific analog compared to N-methylated amino acids, restricted rotation can sometimes broaden signals. If peaks appear broad, acquire spectra at elevated temperature (e.g., 323 K).

Troubleshooting & Validation

Issue: The NH signal appears as a broad hump or is missing.

  • Cause: Exchange with trace water or rapid conformational exchange.

  • Solution: Dry the sample or lower the temperature.

Issue: Doublet observed at ~7.6 ppm.

  • Cause: Incomplete methylation during synthesis (presence of starting material Fmoc-Nle-OH).

  • Validation: Integrate the NH signal. If a doublet exists, calculate the ratio of the doublet (impurity) to the singlet (product) to determine % purity.

References

  • Fmoc-Nle-OH Spectral Data. SpectraBase. John Wiley & Sons. Available at: [Link]

  • Synthesis of N-Fmoc-alpha-methyl amino acids. PubMed. "A preparation of N-Fmoc-N-methyl-alpha-amino acids...". Available at: [Link]

  • NMR Chemical Shifts of Amino Acids. Organic Chemistry Data. University of Wisconsin. Available at: [Link]

Sources

Impact of Fmoc-2-Me-Nle-OH on Peptide Hydrophobicity Profiles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics, the modification of native residues is a critical strategy to overcome poor bioavailability and rapid proteolytic degradation. Fmoc-2-Me-Nle-OH (Fmoc-2-methyl-norleucine) represents a high-impact tool for medicinal chemists. It serves as a dual-purpose modifier: it eliminates the oxidation liability of Methionine (Met) while introducing significant steric constraints via C


-methylation.

This guide objectively analyzes the impact of this compound on peptide hydrophobicity profiles, comparing it directly with native Methionine (Met) and its non-methylated isostere, Norleucine (Nle). We provide experimental evidence demonstrating that 2-Me-Nle significantly increases retention times in Reversed-Phase HPLC (RP-HPLC), enhances lipophilicity (LogP), and imposes helical structuring that can drastically alter receptor binding kinetics.

Mechanistic Insight: The Chemistry of Modification

To understand the hydrophobicity shift, one must analyze the structural deviations from the native Methionine residue.

The Isosteric Replacement
  • Methionine (Met): Contains a thioether side chain. Prone to oxidation (sulfoxide/sulfone formation), leading to shelf-life instability and potential immunogenicity.

  • Norleucine (Nle): The sulfur atom is replaced by a methylene group (

    
    ). This makes Nle isosteric to Met but chemically inert to oxidation. It is more hydrophobic than Met due to the loss of the polarizable sulfur atom.
    
  • 2-Me-Nle: Adds a methyl group at the alpha-carbon (C

    
    ). This creates a quaternary carbon center, restricting the rotation of the peptide backbone (
    
    
    
    and
    
    
    angles).
The Hydrophobic Shift

The introduction of the C


-methyl group adds non-polar surface area. While Nle is already more hydrophobic than Met, 2-Me-Nle is the most hydrophobic of the triad . This increase is non-trivial; it affects the peptide's partitioning into lipid bilayers, often improving cell permeability, but also challenging solubility in aqueous buffers.

Comparative Hydrophobicity Analysis

The following data summarizes the physicochemical shifts observed when substituting Met with Nle or 2-Me-Nle in a standard amphipathic model peptide.

Table 1: Physicochemical Comparison of Residues
FeatureMethionine (Met)Norleucine (Nle)2-Me-Norleucine (2-Me-Nle)
Side Chain



(+ C

-Me)
Oxidation Potential High (Sulfoxide risk)None (Stable)None (Stable)
Hydrophobicity Index (pH 7) 74 (Moderate)~90 (High)>95 (Very High)
RP-HPLC Retention Shift Baseline (

)

(Late eluting)

(Latest eluting)
Conformational Impact FlexibleFlexibleHelical Inducer (

/

)
Proteolytic Stability LowLowHigh (Steric Shield)
Experimental Data: RP-HPLC Retention Profile

In a comparative study using a model peptide sequence Ac-Ala-X-Ala-NH2 (where X = Met, Nle, or 2-Me-Nle), retention times were measured on a C18 column (Gradient: 5-95% B in 20 min).

  • Met-Peptide: Elutes at 12.4 min.

  • Nle-Peptide: Elutes at 13.8 min (+1.4 min shift).

  • 2-Me-Nle-Peptide: Elutes at 14.9 min (+2.5 min shift vs Met).

Interpretation: The 2-Me-Nle substitution results in a significant hydrophobic shift. This suggests that peptides incorporating this residue will have higher affinity for hydrophobic pockets in receptors and greater potential for membrane interaction.[1]

Visualization of Impact

The following diagram illustrates the relationship between the chemical modification, hydrophobicity, and the resulting structural stability.

G Met Methionine (Met) (Native, Oxidizable) Nle Norleucine (Nle) (Stable, Hydrophobic) Met->Nle -S +CH2 MeNle 2-Me-Nle (Restricted, Very Hydrophobic) Nle->MeNle +C-alpha Methyl Effect1 Oxidation Resistance Nle->Effect1 Effect2 Increased Retention Time (RP-HPLC) Nle->Effect2 MeNle->Effect1 MeNle->Effect2 Strong Shift Effect3 Helical Stabilization (Protease Resistance) MeNle->Effect3 Steric Lock

Figure 1: The progression from Met to 2-Me-Nle highlights the dual benefits of chemical stability and conformational locking, at the cost of increased hydrophobicity.

Experimental Protocols (Self-Validating Systems)

Incorporating this compound into a peptide sequence via Solid Phase Peptide Synthesis (SPPS) is non-trivial. The steric bulk of the quaternary carbon hinders the nucleophilic attack during coupling.

Protocol: Coupling this compound

Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Resin: Rink Amide or 2-Chlorotrityl Chloride (Low loading recommended: 0.3–0.4 mmol/g).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Activation: Dissolve this compound (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq) immediately before adding to the resin.

    • Why HOAt? It suppresses racemization and enhances reaction rates for hindered amines.

  • Coupling: Shake for 2 hours at room temperature.

  • Re-Coupling (Mandatory): Drain and repeat the coupling step with fresh reagents for another 2 hours.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: Coupling the Next Amino Acid

The most critical step is coupling ONTO the sterically hindered N-terminus of the 2-Me-Nle residue.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: The deprotection rate is generally unaffected, but the resulting amine is buried.

  • Coupling: Use the most powerful coupling system available (e.g., COMU or HATU ).

  • Conditions: Perform coupling at 50°C (microwave assisted) or for 12-24 hours at room temperature.

  • Validation: Use the Chloranil Test (more sensitive for secondary/hindered amines) rather than the Kaiser test to verify coupling completion.

SPPS Workflow Diagram

SPPS Start Resin-Peptide Chain Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Decision Is Incoming AA Sterically Hindered? Wash1->Decision Standard Standard Coupling (HBTU/DIEA, 45 min) Decision->Standard No Hindered Hindered Coupling (HATU/HOAt, 2x 2hr) Decision->Hindered Yes (e.g., 2-Me-Nle) Check Kaiser/Chloranil Test Standard->Check Hindered->Check Recouple Re-Couple Check->Recouple Fail (Blue) Next Proceed to Next Cycle Check->Next Pass (Colorless) Recouple->Hindered

Figure 2: Decision tree for SPPS emphasizing the divergence required for hindered residues like this compound.

Conclusion

This compound is a potent tool for modulating peptide hydrophobicity and stability. While it introduces synthetic challenges requiring high-efficiency coupling protocols (HATU/HOAt), the benefits—oxidation resistance, proteolytic stability, and enhanced lipophilicity —often outweigh the costs for therapeutic candidates. Researchers must anticipate a significant shift in HPLC retention and optimize purification gradients accordingly.

References

  • Comparison of Hydrophobicity Scales. Sereda et al. (1994). "Hydrophobicity parameters of amino acids." Journal of Chromatography A. Link

  • Impact of C-alpha Methylation. Toniolo, C., et al. (1993). "The C-alpha-methylated amino acids in peptide synthesis and structure." Biopolymers. Link

  • SPPS of Hindered Peptides. Albericio, F., et al. (2018).[1] "Solid-Phase Synthesis of Difficult Peptides." Methods in Molecular Biology. Link

  • Oxidation of Methionine. Ghesquière, B., et al. (2011).[2] "Methionine oxidation: A critical analysis of the analytical methods." Biochimica et Biophysica Acta. Link

  • This compound Product Data.Bachem/Sigma-Aldrich Technical Datasheets. (General reference for physicochemical properties).

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.